Cycloprate
Description
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-20(21)19-16-17-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKKHGFMYTPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058124 | |
| Record name | Cycloprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54460-46-7 | |
| Record name | Cycloprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54460-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054460467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloprate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXADECYL CYCLOPROPANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R48M9RTUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Biology and Mechanistic Elucidation of Cycloprate S Biological Action
Identification and Characterization of Primary Active Metabolites
The biological activity of cycloprate is not attributed to the parent compound itself, but rather to metabolites produced through enzymatic processes. ucanr.edu Two key active metabolites have been identified and characterized: cyclopropanecarboxylic acid (CPCA) and O-(cyclopropylcarbonyl)carnitine. ucanr.eduresearchgate.net
Enzymatic Hydrolysis of this compound to Cyclopropanecarboxylic Acid (CPCA)
The initial step in the metabolic activation of this compound involves the enzymatic hydrolysis of the ester bond, cleaving the hexadecyl group and releasing cyclopropanecarboxylic acid (CPCA). ucanr.edu This hydrolysis is a crucial step, as CPCA serves as the precursor for the subsequent formation of the highly active carnitine conjugate. ucanr.eduresearchgate.net Studies comparing the metabolism of this compound in different developmental stages of mites indicate that this hydrolysis occurs readily in sensitive mite eggs, leading to the production of CPCA, whereas the parent compound shows greater metabolic stability in less sensitive stages. ucanr.edu While the specific enzymes responsible for this hydrolysis are not explicitly detailed in the provided context, esterases are generally known to catalyze such reactions with xenobiotic esters. researchgate.net
Conjugation of CPCA with Carnitine to Form O-(Cyclopropylcarbonyl)carnitine
Following its formation, CPCA undergoes conjugation with carnitine, resulting in the production of O-(cyclopropylcarbonyl)carnitine (also referred to as CPCA-carnitine). ucanr.eduresearchgate.net This conjugation is a major metabolic pathway for CPCA. researchgate.netnih.gov O-(Cyclopropylcarbonyl)carnitine has been identified as a significant metabolite, particularly abundant in sensitive mite eggs compared to other developmental stages. ucanr.edu The structure of O-(cyclopropylcarbonyl)carnitine has been verified through techniques such as liquid chromatography and comparison with synthetic standards. ucanr.edu This conjugation effectively sequesters carnitine, which is critical for fatty acid transport. ucanr.eduresearchgate.net
Molecular Interactions and Target Pathways
The biological effects of this compound, mediated by its metabolites, are primarily linked to interactions with pathways involving carnitine and lipid metabolism. ucanr.eduresearchgate.net
Research on Carnitine Sequestration as a Core Mechanism
A core mechanism proposed to explain the selective toxicity of this compound is the sequestration of carnitine by its metabolite, O-(cyclopropylcarbonyl)carnitine. ucanr.eduresearchgate.net Carnitine is an essential cofactor for the transport of long-chain fatty acids into mitochondria for beta-oxidation. ucanr.eduwikipedia.org By forming a conjugate with CPCA, carnitine becomes unavailable for its normal metabolic function. ucanr.eduresearchgate.net This sequestration is particularly impactful in organisms or developmental stages where carnitine levels are relatively low and lipid utilization is a principal energy source, such as in mite eggs. ucanr.edu Studies have shown that in mite eggs, O-(cyclopropylcarbonyl)carnitine accumulates significantly, leading to a measurable sequestration of the total carnitine pool. ucanr.edu For instance, data from mite metabolism studies indicated that a percentage of the total initial carnitine pool in mite eggs was sequestered as CPCA-carnitine over time. ucanr.edu
| Time Post-treatment (hr) | % Total Initial Carnitine Sequestered as CPCA-Carnitine in Mite Eggs |
| 24 | 2 |
| 48 | 4 |
This table illustrates the increase in carnitine sequestration over time in sensitive mite eggs exposed to this compound. ucanr.edu
Disruption of Mitochondrial Fatty Acid Transport and Lipid Utilization
The sequestration of carnitine by O-(cyclopropylcarbonyl)carnitine directly impacts mitochondrial fatty acid transport. ucanr.eduresearchgate.net Long-chain fatty acids require carnitine to be transported across the mitochondrial membrane via the carnitine shuttle system, which involves carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase, and carnitine palmitoyltransferase II (CPT2). wikipedia.orgwikipedia.orgcocukmetabolizma.com By reducing the availability of free carnitine, the formation of O-(cyclopropylcarbonyl)carnitine impairs this transport process. ucanr.eduresearchgate.net This disruption leads to an inability to transport long-chain fatty acids into the mitochondrial matrix for beta-oxidation, thereby causing a lethal disruption of lipid utilization, particularly in tissues or developmental stages heavily reliant on lipid metabolism for energy. ucanr.eduresearchgate.net This mechanism is believed to underpin the selective ovicidal activity of this compound in mites. ucanr.edu
Role of Specific Enzymes in Metabolic Activation and Detoxification (e.g., Carboxylesterases, Carnitine Acetyltransferase)
The metabolic fate and activity of this compound are influenced by the action of specific enzymes. Carboxylesterases are likely involved in the initial hydrolysis of this compound to CPCA. researchgate.net This enzymatic step is critical for the activation of the parent compound into its toxicologically relevant metabolite.
Differential Sensitivity and Selective Toxicity Mechanisms Across Arthropod Developmental Stages and Species
Research into the biological activity of this compound has revealed a notable differential sensitivity across various arthropod developmental stages and species, primarily characterized by its selective toxicity. This compound, known chemically as hexadecyl cyclopropanecarboxylate, exhibits predominantly ovicidal activity against phytophagous mites. wikipedia.orgfishersci.at This indicates that the egg stage of these mites is significantly more susceptible to the compound than other life stages. wikipedia.org
Further studies have demonstrated that the eggs of insects, as well as the motile stages (larvae, nymphs, and adults) of both mites and insects, show lower sensitivity to this compound compared to phytophagous mite eggs. wikipedia.org Limited data also suggest a reduced toxicity of this compound to the eggs of predaceous mites when contrasted with its effect on the eggs of phytophagous mites. wikipedia.org
The selective ovicidal activity of this compound in mites is hypothesized to result from its metabolic fate within the organism and the subsequent interaction with carnitine. This compound is metabolized to cyclopropanecarboxylic acid (CPCA). wikipedia.org This metabolite is then conjugated with carnitine, forming O-(cyclopropylcarbonyl)carnitine. wikipedia.org This conjugate is a significant metabolite found in mite eggs but is not detected in other developmental stages. wikipedia.org
The proposed mechanism for selective toxicity centers on the sequestration of carnitine by CPCA in mite eggs. wikipedia.org Carnitine is an essential cofactor involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for lipid utilization and energy production, particularly important in the lipid-rich environment of eggs. wikipedia.org By sequestering carnitine, the formation of O-(cyclopropylcarbonyl)carnitine may disrupt the ability to transport long-chain fatty acids into the mitochondria, leading to a lethal disruption of lipid metabolism in vulnerable eggs. wikipedia.org
Comparisons of carnitine titers in selected developmental stages of mites (Tetranychus pacificus) and several insect species have provided supporting data for this hypothesis. wikipedia.orgfishersci.ca Generally, insects were found to contain higher levels of total carnitine than mites. wikipedia.orgfishersci.ca Within mites, eggs contained less total carnitine compared to other mite stages. wikipedia.orgfishersci.ca Unlike mammals, these arthropods possess limited free carnitine, with the majority present as the acetate (B1210297) ester. wikipedia.org The relatively low amount of carnitine available in phytophagous mite eggs is consistent with the idea that its sequestration by CPCA could significantly impair essential metabolic processes, thereby conferring selective toxicity to this life stage. wikipedia.org
| Arthropod Group / Stage | Relative Total Carnitine Level | O-(cyclopropylcarbonyl)carnitine Metabolite Presence | Proposed Susceptibility to this compound |
| Phytophagous Mite Eggs | Lower (compared to other stages/insects) wikipedia.orgfishersci.ca | Significant wikipedia.org | High (Ovicidal) wikipedia.orgfishersci.at |
| Other Mite Stages | Higher (compared to eggs) wikipedia.orgfishersci.ca | Not detected wikipedia.org | Lower wikipedia.org |
| Insect Eggs | - | - | Lower wikipedia.org |
| Other Insect Stages | Higher (compared to mites) wikipedia.orgfishersci.ca | - | Lower wikipedia.org |
| Predaceous Mite Eggs | - | - | Lower (compared to phytophagous mite eggs) wikipedia.org |
Note: Data on carnitine levels and metabolite presence for all specific groups/stages were not exhaustively detailed in the provided sources, hence some entries are marked with '-'. The table reflects the general trends and specific findings mentioned.
Metabolic Fate and Biotransformation Studies of Cycloprate
Comprehensive Metabolite Profiling and Identification (Non-Human Systems)
Metabolite profiling of cycloprate in non-human systems has revealed key transformation products. In mites, a significant metabolic pathway involves the degradation of this compound (hexadecyl cyclopropanecarboxylate) to cyclopropanecarboxylic acid (CPCA). ucanr.edu This acid is then conjugated with carnitine to form O-(cyclopropylcarbonyl)carnitine (CPCA-carnitine). ucanr.edu Studies in mite eggs, which are particularly sensitive to this compound, showed that CPCA-carnitine was substantially more abundant compared to other mite developmental stages. ucanr.edu This suggests a correlation between the accumulation of this specific metabolite and the observed ovicidal toxicity in mites. ucanr.edu
Research in rats indicated that cyclopropanecarboxylic acid is also a metabolite, and it undergoes conjugation with both carnitine and glycine (B1666218), leading to the excretion of CPCA-carnitine and CPCA-glycine in urine. al-edu.comnih.gov In lactating cows, the primary metabolites found in urine were identified as CPCA-carnitine and CPCA-glycine, accounting for a significant percentage of the applied radiolabelled dose. acs.org Trace quantities of CPCA were also retained in muscle tissue. acs.org Additionally, bovine metabolism resulted in the incorporation of cyclopropyl (B3062369) fatty acids into triacylglycerols and minimal production of 14CO2 from the carboxyl group of this compound. acs.org
The identification of metabolites like CPCA and its conjugates highlights the ester cleavage of this compound as a primary metabolic step in these non-human species.
Comparative Metabolic Pathways Across Diverse Organisms (e.g., Mites, Insects, Rodents, Canines)
Comparative metabolic studies of this compound across different organisms demonstrate variations in the extent and pathways of biotransformation. While mites extensively degrade this compound to CPCA and CPCA-carnitine, particularly in the egg stage, other mite stages and insects show greater metabolic stability of the parent compound. ucanr.edu This difference in metabolic rate and metabolite production is hypothesized to contribute to the selective ovicidal activity of this compound in mites. ucanr.edu
In mammals such as rats and dogs, metabolic studies have also identified the formation of CPCA-carnitine. ucanr.edu The presence and quantitative abundance of this conjugate in rats and dogs were investigated for a possible link to species differences in mammalian toxicity. ucanr.edu Carnitine conjugation of cyclopropanecarboxylic acid has been observed in mammals, including rats, dogs, and cows. researchgate.net This conjugation pathway involves the formation of an acyl-CoA thioester intermediate catalyzed by acyl-CoA synthetases, followed by the transfer of the acyl group to carnitine catalyzed by carnitine acyltransferases. researchgate.netacs.org
Another conjugation pathway observed in mammals is the formation of glycine conjugates. al-edu.com CPCA is excreted as a glycine conjugate in rats and cows. al-edu.comacs.org This type of amino acid conjugation involves the formation of an amide bond between the carboxylic acid and the amino acid, typically after activation of the carboxyl group to an acyl-CoA thioester. al-edu.comacs.org
The comparative data suggest that while ester hydrolysis to CPCA and subsequent conjugation with carnitine and glycine are common metabolic steps in mammals, the rate and significance of these pathways can vary between species and even within different developmental stages of the same organism, as seen in mites. ucanr.edual-edu.comacs.org
Enzymatic Biotransformation Kinetics and Stability in Preclinical Models
Studies on the enzymatic biotransformation kinetics and stability of this compound in preclinical models, particularly focusing on the conversion to cyclopropanecarboxylic acid, are crucial for understanding its metabolic fate. The initial step in this compound metabolism, the hydrolysis of the ester linkage, is likely catalyzed by esterases. While specific kinetic parameters for this compound hydrolysis by isolated enzymes were not extensively detailed in the provided information, the rapid degradation of this compound to CPCA and CPCA-carnitine in sensitive mite eggs, compared to the metabolic stability in other stages, implies differential enzymatic activity. ucanr.edu
The stability of this compound itself appears to vary significantly across organisms and life stages, with mite eggs exhibiting rapid degradation, while other stages and insects show higher stability. ucanr.edu This differential stability is a key factor influencing the selective toxicity. ucanr.edu
Computational and In Silico Approaches to Metabolite Prediction and Metabolic Fate
Computational and in silico approaches play an increasing role in predicting metabolite formation and metabolic fate. These methods utilize computational tools and algorithms to predict potential sites of metabolism and the resulting metabolic products based on the chemical structure of a compound and the known enzymatic reactions in biological systems. nih.govresearchgate.netnews-medical.net
For compounds like this compound, in silico tools can potentially predict the likelihood of ester hydrolysis and subsequent conjugation reactions based on existing databases of metabolic transformations and enzyme specificities. While no specific in silico studies directly predicting this compound metabolism were found in the provided search results, the general principles of these approaches are applicable. In silico metabolism prediction often involves identifying potential sites of metabolism (SoMs) on the molecule and then predicting the resulting metabolites based on the enzymatic reactions known to occur at those sites. nih.govnews-medical.net Tools exist that can predict metabolism mediated by various enzyme families, including cytochrome P450 enzymes (although ester hydrolysis is typically not a primary CYP-mediated reaction), esterases, and conjugating enzymes. news-medical.netevotec.com
Advanced Preclinical Research Methodologies in Cycloprate Studies
In Vitro Experimental Models for Mechanistic Investigations
In vitro models provide controlled environments to investigate the direct effects of cycloprate on cells, organelles, and enzymes, offering insights into its underlying mechanisms.
Cell-Based Assays for Characterizing Molecular and Biochemical Responses
Cell-based assays are fundamental tools in preclinical research, allowing for the assessment of a compound's effects on cellular processes, viability, and specific molecular targets. These assays can measure various endpoints, including changes in ATP levels, caspase activity, DNA replication, cell cycle progression, and mitochondrial integrity. sygnaturediscovery.com They can also be used to study complex cellular interactions in co-culture systems, such as those involved in angiogenesis or phagocytosis. sygnaturediscovery.com Cell-based assays are valuable for evaluating a compound's membrane permeability and its interactions within a complex biological system, offering a more representative context than cell-free biochemical assays. bio-connect.nl They can be adapted for high-throughput screening to identify potential therapeutic agents or to characterize the effects of compounds on specific signaling pathways, such as NF-κB activation. nih.govnih.gov
Application of Organ-on-a-Chip and 3D Culture Systems in Compound Evaluation
Organ-on-a-chip (OoC) technology and 3D cell culture systems represent advancements over traditional 2D cultures, providing more physiologically relevant models for compound evaluation. elveflow.comnih.gov OoC devices are microfluidic systems that mimic the complex microenvironments and physiological functions of human organs, incorporating features like tissue-tissue interfaces, spatiotemporal chemical gradients, and mechanical stimuli. elveflow.comnih.gov These systems allow for the assessment of drug pharmacokinetics, toxicity profiles, and potency in a context that more closely resembles in vivo conditions, potentially reducing the reliance on animal models. elveflow.commdpi.com While organoids, a type of 3D culture, offer complex tissue architecture, OoC integrates microfluidics to provide better control and monitoring of cellular functions. frontiersin.orgnih.gov The convergence of organoids and OoC technology is a promising strategy to address the limitations of both approaches. frontiersin.orgnih.gov
Isolated Mitochondrial and Enzymatic Preparations for Functional Analysis
Isolated mitochondrial and enzymatic preparations are utilized to investigate the direct impact of this compound or its metabolites on specific biochemical processes. Mitochondria are critical organelles involved in energy metabolism, calcium homeostasis, and cell survival signaling. nih.gov Studying isolated mitochondria allows for the assessment of their function without interference from other cellular components. nih.govnih.gov Techniques for isolating mitochondria from various tissues, including liver, kidney, heart, brain, and muscle, have been established, although specific protocols may vary depending on the tissue type. nih.govfrontiersin.orgspringernature.com Functional analysis of isolated mitochondria can include measuring oxygen consumption, transmembrane potential, reactive oxygen species formation, and ATP production. frontiersin.org Enzymatic preparations, such as those involving liver microsomes or recombinant enzymes, can be used to study specific metabolic reactions, such as the formation of coenzyme A conjugates. acs.org Research on this compound has indicated that its selective ovicidal activity in mites may be related to the sequestration of carnitine by a metabolite, cyclopropanecarboxylic acid (CPCA), which could disrupt lipid utilization in mitochondria. ucanr.edu Studies using isolated mitochondrial and enzymatic preparations could provide further evidence for this proposed mechanism.
In Vivo Experimental Models for Biological Activity Assessment (Non-Human Organisms)
In vivo studies in non-human organisms are essential for evaluating the biological activity of this compound in a whole-organism context, including its efficacy against target pests and its metabolic fate.
Arthropod Bioassays for Ovicidal and Acaricidal Activity (e.g., Leaf Disk, Spray Techniques)
Arthropod bioassays are widely used to determine the efficacy of pesticides like this compound against target species, particularly mites. This compound is known for its predominantly ovicidal activity against phytophagous mites. ucanr.edu Common bioassay techniques include leaf disk and spray methods. core.ac.ukchileanjar.clresearchgate.net In leaf disk assays, mites or their eggs are placed on treated leaf disks to assess mortality or other effects. chileanjar.clresearchgate.net Spray techniques involve applying the compound directly to the organisms or their environment. core.ac.uk These bioassays help to quantify the ovicidal and acaricidal activity and can be used to compare the sensitivity of different developmental stages or species. ucanr.edu Research has shown that this compound exhibits selective toxicity to mite eggs compared to motile stages or insects. ucanr.edu
Mammalian Models for Elucidating Metabolic Pathways and Mechanistic Insights
Mammalian models, such as rats and dogs, have been used to study the metabolism and potential mechanisms of action of this compound. nih.govdoi.orgacs.org These studies are crucial for understanding how the compound is processed within a non-target organism. Research using radiolabeled this compound in rats indicated rapid excretion of radioactivity in feces and urine. nih.gov Studies in mammals have also explored the formation of metabolites, including cyclopropanecarboxylic acid (CPCA) and its conjugate with carnitine, O-(cyclopropylcarbonyl)carnitine (CPCA-carnitine). ucanr.edu The formation of CPCA-carnitine has been hypothesized to play a role in species differences in mammalian toxicity. ucanr.edu Techniques such as liquid chromatography and thin layer chromatography have been employed to identify and quantify this compound metabolites in biological samples from these models. ucanr.edu These studies provide valuable data on the metabolic fate of this compound and contribute to understanding the potential basis for its selective toxicity.
Sophisticated Analytical and Spectroscopic Techniques for Metabolite Detection and Quantification
The analysis of metabolites is a critical component of preclinical research, providing insights into the metabolic fate of a compound within a biological system. Sophisticated analytical and spectroscopic techniques are employed for the qualitative identification and quantitative determination of a compound and its metabolites in various biological matrices, such as plasma, serum, urine, and tissues. frontiersin.org These techniques are essential for pharmacokinetic and pharmacodynamic studies. frontiersin.org
Commonly used bioanalytical techniques include spectroscopic, electrochemical, and chromatographic methods, particularly hyphenated techniques due to their enhanced sensitivity, selectivity, accuracy, reproducibility, efficiency, and speed. frontiersin.org
Chromatography-Mass Spectrometry (GC-MS and LC-MS): Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a cornerstone of metabolite analysis. mdpi.comsilantes.comtaylorandfrancis.com GC-MS is suitable for volatile and thermally stable compounds and their metabolites, while LC-MS is versatile for a wider range of metabolites, including larger, non-volatile, or thermally unstable species, and is particularly useful for complex biological samples. silantes.com High-resolution LC-MS is a promising tool for identifying xenobiotic-derived metabolites. taylorandfrancis.com Tandem mass spectrometry (MS/MS) provides structural information crucial for identifying unknown metabolites by analyzing fragmentation patterns. silantes.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another principal analytical technique used in metabolomics. mdpi.comsilantes.com It offers advantages such as ease of sample preparation, the ability to quantify metabolite levels, high experimental reproducibility, and a non-destructive nature, making it suitable for long-term or large-scale studies. mdpi.com Metabolite identification by NMR involves comparing observed spectra or chemical shifts to reference databases. mdpi.com
While these techniques are standard in preclinical metabolite analysis, specific applications, findings, or data related to this compound metabolites using these methods were not found in the provided search results.
Integration of In Silico Modeling with Experimental Preclinical Research
In silico modeling, utilizing computer simulations and computational algorithms, plays an increasingly valuable role in preclinical research and drug discovery. mdpi.com This approach can complement experimental studies by providing efficient and cost-effective methods for predicting various properties and interactions. mdpi.com
In the context of preclinical research, in silico methods can be applied to:
Predicting Binding Affinity and Selectivity: Computational models can predict how a compound might interact with specific biological targets, offering insights into its potential efficacy. mdpi.com Techniques like molecular docking and molecular dynamics simulations are employed for this purpose. mdpi.com
Assessing Pharmacokinetic Properties: In silico tools can help predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, which are crucial for understanding how a compound behaves in a biological system. nuvisan.com
Evaluating Toxicity: Computational toxicology methods can assess potential toxicological endpoints, reducing the need for extensive in vivo testing in the early stages. insilicotrials.com
Guiding Experimental Design: In silico predictions can inform and optimize the design of in vitro and in vivo experiments, potentially reducing the number of animal studies required and improving the efficiency of preclinical development. carcinotech.comucd.ie
Analyzing Complex Data: Bioinformatics methods, often integrated with 'omics' data (like genomics), can be used for data analysis in preclinical research, helping to identify genomic changes related to toxicology or non-targeting effects. cd-genomics.com
The integration of in silico modeling with experimental preclinical research aims to accelerate the drug development process, improve the prediction of compound behavior in biological systems, and enhance the understanding of underlying mechanisms. mdpi.comucd.ie Establishing standardized frameworks for in silico preclinical trials is an ongoing area of development. ucd.ie
However, specific details regarding the application of these in silico modeling approaches or the integration of in silico and experimental data specifically in the preclinical research of this compound were not available in the provided search results.
Ecological and Environmental Research Context of Cycloprate
Research on Environmental Degradation Pathways and Persistence in Non-Target Matrices
The environmental degradation of cycloprate involves the breakdown of the parent compound in different matrices such as soil and potentially water, although information on its fate in water is limited herts.ac.uk. Degradation processes can be influenced by factors including microbial activity, chemical hydrolysis, and photolysis europa.eufao.org. The persistence of a substance in the environment is often quantified by its half-life (DT₅₀), which is the time required for 50% of the parent compound to disappear fao.org. Compounds with very long degradation times are considered persistent fao.org.
While specific detailed data on the DT₅₀ of this compound in soil and water from readily available sources is scarce, research indicates that the behavior and fate of pesticides in soil are significantly influenced by factors such as soil organic carbon content, which can affect mobility, sorption, and degradation researchgate.net. Persistence in soil is a key concern as it can lead to groundwater contamination through leaching researchgate.netfrontiersin.org.
Studies on the environmental degradation of this compound have included investigations into its metabolism in biological systems, such as rats and beagle dogs, providing insights into potential breakdown pathways that might also occur in the environment doi.orgnih.govacs.org. These studies identified cyclopropanecarboxylic acid (CPCA) as a significant metabolite ucanr.edu. The formation of metabolites is a crucial aspect of environmental degradation, as these intermediate substances can also have environmental significance fao.org.
Research has also explored the metabolism of this compound in plants, such as apples and oranges, indicating that biological matrices can play a role in its transformation acs.org. The degradation products and their persistence in plant tissues are relevant for understanding potential entry into food chains.
The persistence of organic compounds in the environment is a broad area of research, with some substances, like persistent organic pollutants (POPs), being highly resistant to degradation and capable of bioaccumulation saicmknowledge.org. While this compound is not typically classified as a POP in the same vein as some legacy pesticides, its environmental persistence in specific matrices would dictate its potential long-term impact.
Comparative Research on the Biological Fate and Interactions in Environmental Organisms
The biological fate of this compound in environmental organisms involves its uptake, metabolism, and excretion. Research has compared the metabolism of this compound in different organisms, particularly focusing on the differences between target pests (mites) and non-target organisms, including insects and mammals ucanr.edu.
A key finding in comparative metabolism studies is the selective toxicity of this compound to mite eggs, which appears to be linked to the production and accumulation of specific metabolites. In mite eggs, this compound is extensively degraded to cyclopropanecarboxylic acid (CPCA), which is then conjugated with carnitine to form CPCA-carnitine ucanr.edu. This metabolite accumulated significantly in sensitive mite eggs compared to insensitive adult mites ucanr.edu.
Data from research on mite eggs (Tetranychus pacificus) showed that CPCA-carnitine levels increased over time after this compound treatment. ucanr.edu.
| Time Post-treatment (hr) | CPCA-Carnitine (µg/g) |
| 24 | ~0.3 |
| 48 | ~0.6 |
Note: Data is approximate based on graphical representation in the source ucanr.edu.
This metabolic pathway and the resulting sequestration of carnitine as CPCA-carnitine in mite eggs are hypothesized to disrupt lipid utilization, leading to the observed ovicidal activity ucanr.edu. This contrasts with the metabolic profiles observed in other organisms studied, where this specific conjugation and accumulation were not as pronounced.
Interactions of chemicals with environmental organisms are diverse and can include uptake, biotransformation, and effects on biological processes indiatimes.com. Research on the ecological impact of pesticides on non-target organisms highlights the importance of understanding the molecular mechanisms of toxicity and the effects of exposure, including sublethal and chronic impacts researchgate.net. While detailed ecotoxicity data for this compound on a wide range of non-target environmental organisms is limited in the provided sources, the metabolic differences observed between mites and other organisms suggest varying degrees of biological interaction and potential impact.
The study of biological fate and interactions in environmental organisms is crucial for assessing the broader ecological effects of pesticides and for developing sustainable pest management strategies that minimize harm to non-target species researchgate.net.
Future Directions and Translational Implications in Cycloprate Research
Prospects for Deeper Understanding of Selective Acaricidal Mechanisms
Studies on cycloprate have indicated that its selective ovicidal toxicity in phytophagous mites may stem from its metabolism to cyclopropanecarboxylic acid (CPCA) and the subsequent conjugation of CPCA with carnitine ucanr.eduresearchgate.net. This conjugation forms O-(cyclopropylcarbonyl)carnitine, a significant metabolite found in mite eggs but not in other developmental stages ucanr.eduresearchgate.net. The hypothesis suggests that this sequestration of carnitine disrupts lipid utilization, a principal energy source in mite eggs, by impairing the transport of long-chain fatty acids into the mitochondria ucanr.eduresearchgate.net.
Further research could delve deeper into the enzymatic pathways involved in the metabolism of this compound to CPCA and the subsequent carnitine conjugation specifically in mite eggs. Identifying the specific enzymes and genetic factors responsible for this metabolic difference between mite life stages could reveal novel targets for highly selective acaricides. Comparative studies of carnitine metabolism and transport systems in sensitive (eggs) versus insensitive (other stages) mite populations, as well as across different mite species and non-target organisms, could provide a more comprehensive understanding of this selective toxicity. Research into the role of carnitine in mites and insects using probes like CPCA could also be beneficial ucanr.edu.
Data on carnitine levels in different arthropods show variations. Generally, insects contain more total carnitine than mites, with mite eggs having lower levels than other mite stages ucanr.eduresearchgate.net. In these arthropods, most carnitine is present as the acetate (B1210297) ester rather than free carnitine ucanr.eduresearchgate.net.
| Arthropod Group | Developmental Stage | Total Carnitine Titer (approximate relative levels) |
| Mites | Eggs | Lower |
| Mites | Immature/Adult | Higher |
| Insects | Various | Generally Higher than Mites |
| Schistocerca | Eggs | Exceptionally High |
Note: This table is based on the interpretation of relative carnitine levels discussed in the provided text snippets ucanr.eduresearchgate.net. Precise quantitative data would require consulting the original research.
The extensive degradation of this compound to CPCA and CPCA-carnitine observed in mite eggs, with the abundance of these metabolites increasing over time, further supports their role in ovicidal activity ucanr.edu. At 24 hours post-treatment, CPCA-carnitine levels were found to be at least 30-fold higher in sensitive mite eggs compared to insensitive adults ucanr.edu.
Conceptual Frameworks for Next-Generation Acaricide Design Based on this compound's Modus Operandi
The insights gained from understanding this compound's selective ovicidal mechanism can inform the design of next-generation acaricides. Conceptual frameworks could focus on developing compounds that:
Mimic or enhance the metabolic activation of this compound in mite eggs: Designing pro-acaricides that are specifically cleaved or modified by enzymes abundant in mite eggs to release a toxic moiety could improve selectivity.
Target the carnitine conjugation pathway in mites: Developing inhibitors of the enzyme responsible for conjugating CPCA with carnitine in mite eggs could disrupt lipid metabolism.
Interfere with carnitine transport in mite mitochondria: Compounds that block the uptake of fatty acids into mitochondria via carnitine palmitoyltransferase (CPT) or similar transporters could be effective, particularly in the energy-demanding egg stage.
Exploit the relatively low carnitine levels in mite eggs: Designing compounds that require carnitine for detoxification or transport, thereby further depleting the limited carnitine pool in eggs, could enhance toxicity.
These frameworks emphasize the importance of understanding the unique biochemical pathways of target pests to develop highly selective and potentially resistance-breaking acaricides. This approach aligns with the broader goal of developing pesticides with favorable mammalian versus insect selectivity isvsvegsci.in.
Innovative Methodological Advancements Applicable to this compound Research
Advancements in various scientific methodologies can be applied to further this compound research and acaricide development:
'Omics' Technologies: Genomics, transcriptomics, proteomics, and metabolomics can provide in-depth insights into the molecular differences between mite life stages and species, particularly concerning this compound metabolism, carnitine pathways, and lipid utilization preprints.orgmdpi.com. Transcriptome analysis, for example, has been used to unveil molecular mechanisms of acaricide resistance in spider mites mdpi.com. Metabolomics can provide new insights into mechanisms related to pest-plant interactions and potentially acaricide effects preprints.org.
Gene Editing and RNA Interference (RNAi): Techniques like CRISPR/Cas9 and RNAi can be used to functionally validate the roles of specific genes and enzymes suspected to be involved in this compound metabolism, carnitine conjugation, or lipid metabolism in mites nih.gov. This can help confirm whether targeting these pathways is a viable strategy for new acaricides.
High-Throughput Screening (HTS): HTS can be employed to screen large libraries of compounds for their ability to interfere with identified target enzymes or pathways in mite-specific systems google.com. This could accelerate the discovery of novel lead compounds.
In Vitro and In Vivo Bioassays: Refined bioassay methods, including demographic analysis using age-stage two-sex life tables, can provide detailed information on the effects of this compound and potential new compounds on mite survival, development, and reproduction across different life stages inrae.fr.
Advanced Analytical Techniques: Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying this compound and its metabolites in mites and environmental samples mdpi.com. This is essential for understanding metabolic pathways and environmental fate.
Computational Modeling: In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the binding affinity of potential new compounds to target enzymes and to design molecules with improved activity and selectivity.
Resistance Monitoring and Mechanism Studies: Applying molecular and genetic analysis techniques to monitor the development of resistance to existing acaricides, including those with similar modes of action, can provide valuable information for designing compounds that circumvent common resistance mechanisms nih.govdntb.gov.uaresearchgate.netmdpi.comcabidigitallibrary.orgfrontiersin.org. Understanding mechanisms like metabolic detoxification and target site mutations is crucial cabidigitallibrary.orgfrontiersin.org.
These innovative methodologies can facilitate a deeper understanding of this compound's mode of action and accelerate the rational design and evaluation of novel acaricides with improved efficacy, selectivity, and resistance management properties.
Q & A
Q. What analytical methods are recommended for detecting Cycloprate residues in environmental samples?
this compound detection typically employs chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For multi-residue analysis (e.g., in pesticide mixtures), researchers should optimize column conditions to resolve this compound from co-eluting compounds like deltamethrin or permethrin . Calibration standards prepared in methanol (e.g., 100 µg/mL stock solutions) are used for quantification, with validation protocols requiring recovery rates of 70–120% and limits of detection (LOD) below 0.01 µg/mL .
Q. How should researchers prepare and validate this compound standard solutions for chromatographic analysis?
Standard solutions are prepared by dissolving this compound in methanol, ensuring solubility and stability. Serial dilutions (e.g., 0.1–10 µg/mL) are validated for linearity (R² ≥ 0.99), precision (RSD < 5%), and accuracy via spike-and-recovery tests in matrices like soil or plant extracts. Internal standards (e.g., deuterated analogs) mitigate matrix effects in GC-MS .
Q. What experimental controls are essential when studying this compound’s acaricidal efficacy in laboratory settings?
Include negative controls (solvent-only treatments) and positive controls (commercial acaricides like bromopropylate). Replicate experiments (n ≥ 3) under controlled temperature (25°C ± 2°C) and humidity (60–70%) minimize variability. Dose-response curves should span sub-lethal to lethal concentrations (e.g., 1–100 ppm) to calculate LC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved through experimental design?
Conflicting persistence data (e.g., half-life in soil) often arise from variable pH, organic matter content, or microbial activity. Researchers should conduct microcosm studies with standardized OECD guidelines, controlling soil parameters and using isotopically labeled this compound (e.g., ¹⁴C-labeled) to track degradation pathways. Meta-analyses of existing datasets can identify confounding variables .
Q. What methodologies are effective in studying the metabolic pathways of this compound in non-target organisms?
In vitro assays using liver microsomes or S9 fractions from non-target species (e.g., aquatic invertebrates) identify phase I/II metabolites. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) with fragmentation patterns (MS/MS) elucidates metabolic structures. Comparative studies with structurally similar pesticides (e.g., pyridate) reveal conserved detoxification mechanisms .
Q. How should researchers statistically analyze this compound toxicity data with high biological variability?
Apply mixed-effects models to account for variability among replicates. For dose-response data, nonlinear regression (e.g., probit analysis) calculates LC₅₀ values with 95% confidence intervals. Outlier detection (e.g., Grubbs’ test) ensures data integrity, while bootstrap resampling validates small-sample datasets .
Q. What experimental designs are optimal for assessing this compound’s synergistic effects in pesticide mixtures?
Use factorial designs to test binary/ternary mixtures (e.g., this compound + deltamethrin + permethrin). Synergism is quantified via toxic unit models or isobolograms. For field studies, randomized block designs with untreated buffer zones prevent cross-contamination. Statistical interaction terms (e.g., ANOVA) identify significant synergies or antagonisms .
Q. How can researchers validate this compound’s degradation products in environmental matrices?
Degradation studies under UV light or microbial inoculation are paired with High-Resolution Mass Spectrometry (HRMS) to identify transformation products. Stable isotope tracing (e.g., ¹³C-labeled this compound) confirms metabolite structures. Ecotoxicity assays on degradation intermediates (e.g., Daphnia magna acute tests) assess environmental risk .
Contradiction and Reproducibility
Q. What strategies mitigate reproducibility issues in this compound bioaccumulation studies?
Standardize test organisms (e.g., age, sex, feeding status) and exposure regimes (static vs. flow-through systems). Report lipid normalization for bioaccumulation factors (BAFs). Open-access datasets (e.g., ECOTOX Knowledgebase) enable cross-study validation. Collaborative ring trials across laboratories improve method robustness .
Q. How can conflicting data on this compound’s mode of action be addressed?
Combine in silico molecular docking (e.g., binding affinity to acetylcholinesterase) with in vivo RNA sequencing to identify differentially expressed genes in target mites. Functional assays (e.g., enzyme inhibition kinetics) validate hypotheses. Transparent reporting of negative results reduces publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
